![molecular formula C7H5BrN2 B591998 3-ブロモ-1H-ピロロ[3,2-b]ピリジン CAS No. 23688-47-3](/img/structure/B591998.png)

3-ブロモ-1H-ピロロ[3,2-b]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

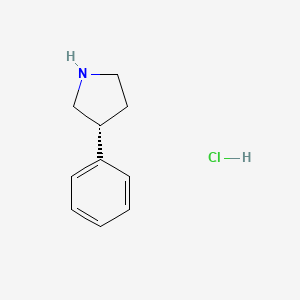

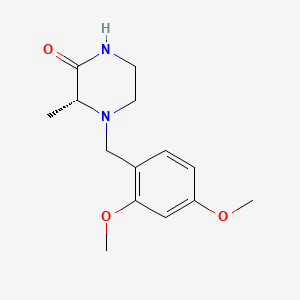

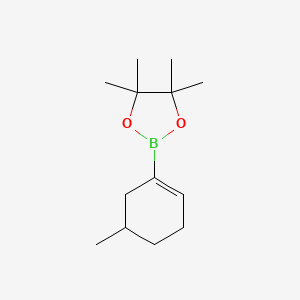

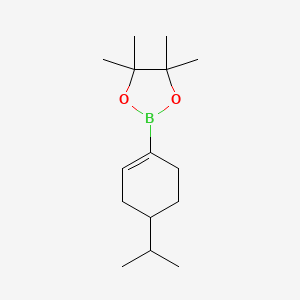

3-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 .

Synthesis Analysis

There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These papers suggest that targeting FGFRs represents an attractive strategy for cancer therapy .Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrrolo[3,2-b]pyridine can be represented by the SMILES string BrC1=CNC2=CC=NC=C12 . The InChI key for this compound is RCDKYXWNDBRDRE-UHFFFAOYSA-N .Chemical Reactions Analysis

Functionalization of 1H-Pyrrolo[2,3-b]pyridine has been studied to provide new compounds directing toward agrochemicals and/or functional materials .科学的研究の応用

線維芽細胞成長因子受容体 (FGFR) 阻害剤

この化合物は、FGFR 阻害剤の合成に使用されています . FGFR は細胞の成長と分化に関与しており、その異常な活性化は癌につながる可能性があります。 3-ブロモ-1H-ピロロ[3,2-b]ピリジン に基づく阻害剤は、FGFR 変異によって駆動される癌を治療する可能性があります。

血糖値の調節物質

3-ブロモ-1H-ピロロ[3,2-b]ピリジン の一部の誘導体は、血糖値を調節する能力について研究されています . これらの化合物は、糖尿病および関連する代謝性疾患の管理に使用される可能性があります。

作用機序

Target of Action

3-Bromo-1H-pyrrolo[3,2-b]pyridine has been found to have high inhibition on TNIK (Traf2- and Nck-interacting kinase) . TNIK is a member of the germinal center kinase family and plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival .

Mode of Action

The compound interacts with its target, TNIK, leading to its inhibition . This interaction results in changes in the cellular processes regulated by TNIK, such as cell proliferation, migration, and survival .

Biochemical Pathways

Upon binding to TNIK, 3-Bromo-1H-pyrrolo[3,2-b]pyridine inhibits the activation of downstream signaling pathways regulated by TNIK . This includes pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is recommended to be stored in a cool and dark place, under inert gas . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of TNIK by 3-Bromo-1H-pyrrolo[3,2-b]pyridine can lead to a decrease in cell proliferation and migration, and an increase in cell apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of TNIK is associated with the progression and development of several cancers .

Action Environment

The action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine can be influenced by environmental factors. For instance, the compound is air sensitive and should be stored under inert gas . Its stability and efficacy could be affected by exposure to light, moisture, or inappropriate temperatures .

将来の方向性

生化学分析

Biochemical Properties

It has been found to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

In cellular studies, derivatives of 3-Bromo-1H-pyrrolo[3,2-b]pyridine have shown potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

It is known that its derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition can facilitate cancer initiation, progression, and resistance to cancer therapy .

Temporal Effects in Laboratory Settings

It is known that its derivatives can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .

特性

IUPAC Name |

3-bromo-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNDTQPKDGOBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)Br)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657104 |

Source

|

| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-47-3 |

Source

|

| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。